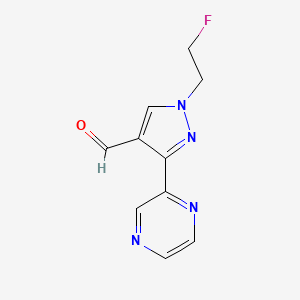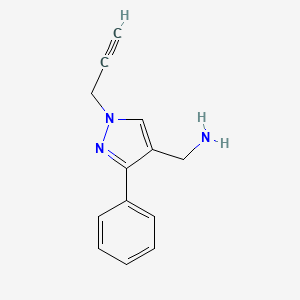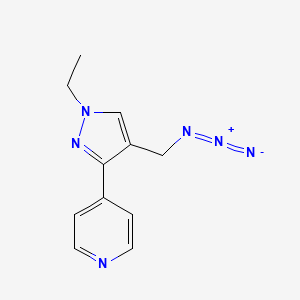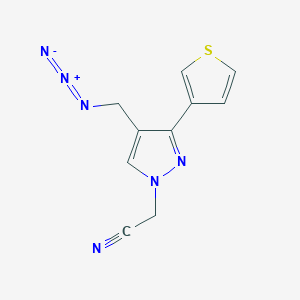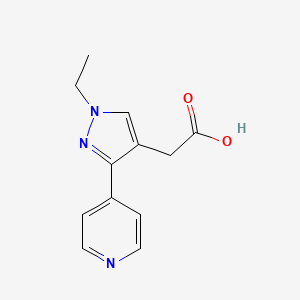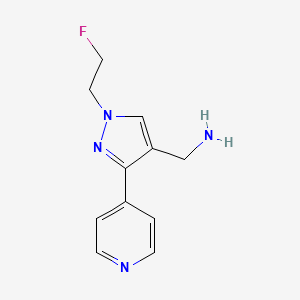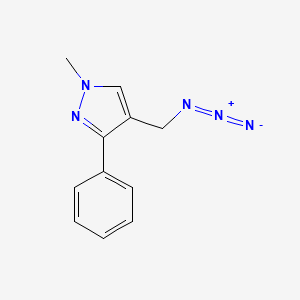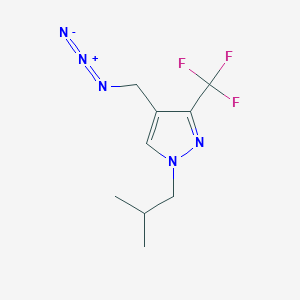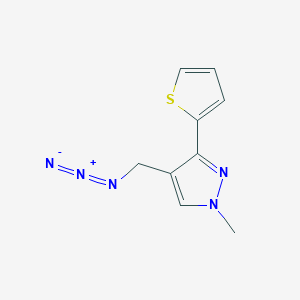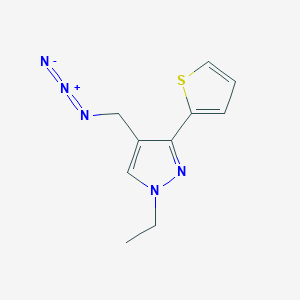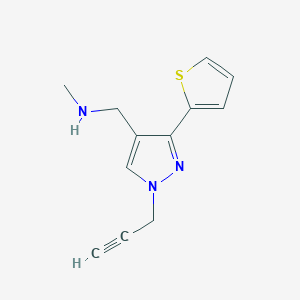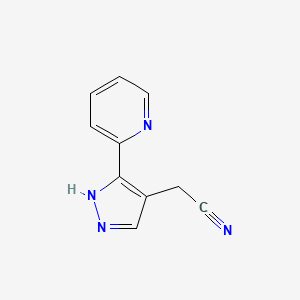
1-éthyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide
Vue d'ensemble
Description
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is a useful research compound. Its molecular formula is C11H13N5 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antifibrotique
Le composé a été étudié pour ses activités antifibrotiques potentielles. En chimie médicinale, la fraction pyrimidine, qui est structurellement liée à « 1-éthyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide », a été utilisée dans la conception de médicaments ciblant les maladies fibrotiques . Ces composés se sont avérés prometteurs pour inhiber l'expression du collagène et la teneur en hydroxyproline dans le milieu de culture cellulaire, indiquant un développement potentiel en tant que nouveaux médicaments antifibrotiques.
Propriétés antimicrobiennes
Les dérivés de pyrimidine, qui partagent une similitude de base avec le composé en question, sont connus pour présenter des activités antimicrobiennes . Cela suggère que « this compound » pourrait être exploré pour son efficacité contre diverses infections microbiennes, conduisant potentiellement à de nouveaux traitements pour les maladies bactériennes et fongiques.
Utilisations antivirales
Le motif structurel de la pyrimidine est également associé à des propriétés antivirales . Par extension, « this compound » pourrait être étudié pour son utilisation potentielle dans la lutte contre les infections virales, contribuant au développement de nouveaux médicaments antiviraux.
Potentiel antitumoral
Des composés contenant des structures de pyrimidine ont été rapportés comme possédant des activités antitumorales . Par conséquent, « this compound » peut avoir des applications dans la recherche sur le cancer, en particulier dans la synthèse de nouveaux agents chimiothérapeutiques.
Inhibition enzymatique
Le composé pourrait être étudié pour son rôle dans l'inhibition enzymatique. Les dérivés de pyrimidine ont été utilisés pour inhiber les prolyl 4-hydroxylases du collagène, qui sont impliquées dans la synthèse du collagène . Cela suggère des applications potentielles dans le traitement des maladies où la synthèse du collagène doit être contrôlée ou réduite.
Chimie médicinale
« this compound » peut servir d'intermédiaire clé dans la synthèse de divers composés hétérocycliques ayant des activités biologiques potentielles. Sa structure permet la construction de nouvelles banques de composés qui sont cruciales dans la découverte de nouveaux médicaments .
Analyse Biochimique
Biochemical Properties
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some being covalent and others non-covalent. These interactions can lead to changes in the conformation and activity of the enzymes, thereby influencing the overall biochemical reactions in which they are involved .
Cellular Effects
The effects of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and differentiation. Additionally, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can alter gene expression patterns, leading to changes in the production of proteins involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide involves several key steps. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can exert significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations. These interactions can have significant effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can affect its activity and function, as it may interact with different biomolecules depending on its localization .
Subcellular Localization
The subcellular localization of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect energy production and metabolic activity .
Propriétés
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-10(11(12)13)6-9(15-16)8-4-3-5-14-7-8/h3-7H,2H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPYZRYGNOUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


